

A Comprehensive Technical Guide to the Physical Properties of 2,4-Difluoroaniline

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Compound of Interest

Compound Name: 2,4-Difluoroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **2,4-Difluoroaniline**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The information presented herein is intended to support research, development, and quality control activities by providing reliable physical data and standardized experimental protocols.

Core Physical Properties

2,4-Difluoroaniline is a substituted aniline with the chemical formula $C_6H_5F_2N$. It typically appears as a colorless to light brown or reddish-purple liquid at room temperature.^{[1][2]} The presence of two fluorine atoms on the benzene ring significantly influences its chemical reactivity and physical characteristics, making it a valuable building block in organic synthesis.^[3]

Quantitative Data Summary

The following table summarizes the key physical properties of **2,4-Difluoroaniline**, compiled from various sources for easy reference and comparison.

Physical Property	Value	Units	Notes	Citations
Molecular Weight	129.11	g/mol	[1][4][5]	
Melting Point	-7.5	°C	[6][7][8][9][10] [11][12]	
18.5	°F	[1]		
Boiling Point	170	°C	at 753 mmHg	[6][7][8][9][10] [11]
169.5	°C	at 753 mmHg	[5]	
338	°F	at 753 mmHg	[1]	
Density	1.268	g/mL	at 25 °C	[6][7][8][9][10] [11]
1.28	g/cm ³	at 20 °C	[4][13]	
Solubility	10 to 50	mg/mL	in water at 20.5 °C	[1]
Moderate	in water	[14]		
Soluble	in ethanol and ether	[14]		
Refractive Index (n _D)	1.506	at 20 °C	[6][7][8][9][10] [11]	
1.5043	at 25 °C	[5]		
1.51	at 20 °C	[4][13]		
pKa	3.26 ± 0.10	Predicted	[7][11][15]	
Flash Point	62 - 70	°C	[5][13]	
145	°F	[1][7][10][11]		
Vapor Pressure	3.8	mmHg	at 25 °C	[11]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physical properties of **2,4-Difluoroaniline**. These protocols are based on standard laboratory practices and can be adapted for quality control and research purposes.

Determination of Melting Point

Principle: The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities tend to lower and broaden the melting point range. This procedure utilizes a capillary tube method with a melting point apparatus.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle (if the sample is solid at room temperature, which is not the case for **2,4-Difluoroaniline**, but is included for general protocol)
- Spatula

Procedure:

- Since **2,4-Difluoroaniline** is a liquid at room temperature, it must first be frozen. Place a small amount of the liquid in a watch glass and cool it in an ice bath or freezer until completely solidified.
- Quickly crush the frozen solid into a fine powder using a pre-chilled mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[\[16\]](#)[\[17\]](#)
- Place the capillary tube in the heating block of the melting point apparatus.

- Heat the block rapidly at first, then slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.[\[18\]](#)
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[\[16\]](#)
- The recorded temperature range is the melting point of the sample.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This protocol describes the distillation method for determining the boiling point.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer and adapter
- Heating mantle or oil bath
- Boiling chips
- Clamps and stand

Procedure:

- Place a small volume (e.g., 5-10 mL) of **2,4-Difluoroaniline** and a few boiling chips into the distillation flask.[\[19\]](#)[\[20\]](#)

- Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[20]
- Begin heating the flask gently.
- Observe the temperature as the liquid begins to boil and the vapor rises.
- Record the temperature when the vapor condensation ring is stable on the thermometer bulb and a steady distillation rate is achieved. This constant temperature is the boiling point.[21]
[22]
- Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

Principle: Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.

Apparatus:

- Pycnometer (specific gravity bottle) or a volumetric flask with a stopper
- Analytical balance
- Water bath for temperature control
- Pipette

Procedure:

- Clean and dry the pycnometer or volumetric flask and weigh it accurately on an analytical balance (m_1).[22][23]
- Fill the pycnometer with distilled water of a known temperature and weigh it again (m_2).
- Empty and thoroughly dry the pycnometer.
- Fill the pycnometer with **2,4-Difluoroaniline** at the same temperature and weigh it (m_3).

- The density (ρ) of the sample is calculated using the following formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the density of water at the measurement temperature.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. This protocol describes a qualitative and a quantitative method.

2.4.1. Qualitative Visual Miscibility Test

Apparatus:

- Test tubes with stoppers
- Pipettes or graduated cylinders

Procedure:

- Add a defined volume (e.g., 2 mL) of the solvent (e.g., water, ethanol, ether) to a clean, dry test tube.
- Add an equal volume of **2,4-Difluoroaniline** to the same test tube.
- Stopper the test tube and mix thoroughly by inverting several times.
- Allow the mixture to stand and observe.[\[11\]](#)
 - Miscible: A single, clear, homogeneous phase is observed.
 - Immiscible: Two distinct layers are formed.
 - Partially Miscible: The mixture appears cloudy or separates into two layers upon standing.

2.4.2. Quantitative Solubility Determination (Shake-Flask Method)

Apparatus:

- Flasks with stoppers
- Shaking incubator or magnetic stirrer
- Centrifuge or filtration apparatus
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Add an excess amount of **2,4-Difluoroaniline** to a known volume of the solvent in a flask.
- Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[12\]](#)
- After equilibration, allow the undissolved solute to settle.
- Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for separation.
- Determine the concentration of **2,4-Difluoroaniline** in the clear supernatant using a suitable analytical method that has been previously calibrated.
- The determined concentration represents the solubility of **2,4-Difluoroaniline** in that solvent at the specified temperature.

Determination of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.

Apparatus:

- Abbe refractometer or a digital refractometer
- Constant temperature water bath

- Dropper or pipette
- Soft tissue paper and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

- Turn on the refractometer and the light source. If using an Abbe refractometer, ensure the prism is clean and dry.
- Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.
- Place a few drops of **2,4-Difluoroaniline** onto the prism of the refractometer.
- Close the prism and allow the sample to equilibrate to the desired temperature, typically 20°C or 25°C, by circulating water from a constant temperature bath.
- Look through the eyepiece (for an Abbe refractometer) and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- Read the refractive index value from the scale. For a digital refractometer, the value will be displayed automatically.[\[10\]](#)
- Clean the prism thoroughly with a soft tissue and a suitable solvent after the measurement.

Determination of pKa

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (K_a) of a solution. For a base, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and accurate method for pKa determination.

Apparatus:

- pH meter with a combination pH electrode
- Burette
- Beaker

- Magnetic stirrer and stir bar
- Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

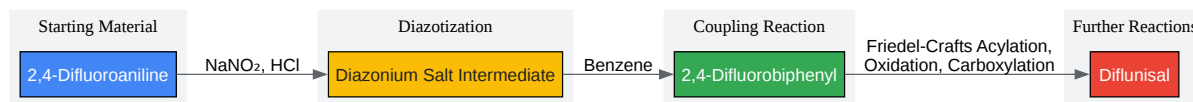
- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[\[24\]](#)
- Accurately weigh a small amount of **2,4-Difluoroaniline** and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low. A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[\[24\]](#)
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Titrate the solution by adding small, precise increments of the standardized strong acid from the burette.
- Record the pH of the solution after each addition, allowing the reading to stabilize.[\[24\]](#)
- Continue the titration well past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve as the pH at the half-equivalence point. A more precise value can be obtained from the inflection point of the first derivative of the titration curve.[\[25\]](#)

Synthetic Pathway and Mechanism of Action

2,4-Difluoroaniline is a crucial intermediate in the synthesis of various commercially important molecules, particularly in the pharmaceutical and agrochemical industries.[\[3\]](#)[\[14\]](#)

Synthesis of Diflunisal

One of the notable applications of **2,4-Difluoroaniline** is as a starting material for the synthesis of Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID).[\[6\]](#)[\[8\]](#) The following diagram illustrates a synthetic route from **2,4-Difluoroaniline** to Diflunisal.

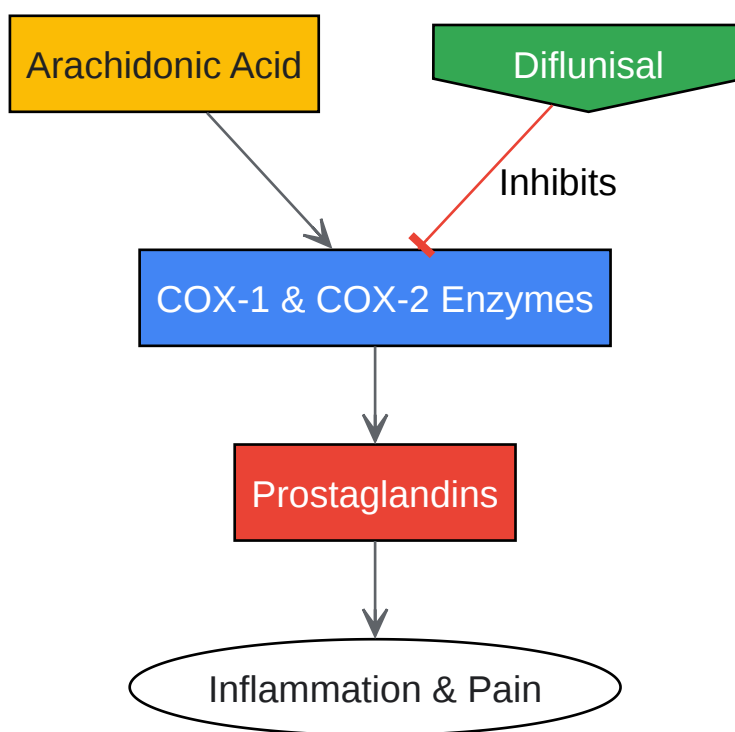


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Synthetic pathway of Diflunisal from **2,4-Difluoroaniline**.

Mechanism of Action of Diflunisal

Diflunisal, synthesized from **2,4-Difluoroaniline**, exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.



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Mechanism of action of Diflunisal.

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